Product packaging for 2-Methyl-4-phenylquinoline-3-carboxamide(Cat. No.:)

2-Methyl-4-phenylquinoline-3-carboxamide

Cat. No.: B13586586
M. Wt: 262.30 g/mol
InChI Key: IQBXSQCNXJWUJM-UHFFFAOYSA-N
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Description

2-Methyl-4-phenylquinoline-3-carboxamide is a synthetic small molecule based on the quinoline scaffold, a structure known for diverse biological activities. This compound is offered for research use only and is not intended for diagnostic or therapeutic applications. Quinoline derivatives, particularly 2-phenylquinoline-4-carboxamides, have recently been identified as a promising new class of tubulin polymerization inhibitors. These compounds target the colchicine binding site, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells . While specific biological data for this compound is limited in the public domain, its structural similarity to these active derivatives suggests significant potential as a chemical tool for investigating mitotic inhibition and developing novel anticancer agents . The methyl and phenyl substituents at the 2- and 4-positions of the quinoline core are key pharmacophoric features that contribute to interactions with the tubulin binding pocket . The molecular framework is characterized by a planar quinoline ring system, which can influence its packing in solid states and interaction with biological targets . Researchers can utilize this compound to explore structure-activity relationships, optimize potency, and study the mechanisms of antimitotic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14N2O B13586586 2-Methyl-4-phenylquinoline-3-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

2-methyl-4-phenylquinoline-3-carboxamide

InChI

InChI=1S/C17H14N2O/c1-11-15(17(18)20)16(12-7-3-2-4-8-12)13-9-5-6-10-14(13)19-11/h2-10H,1H3,(H2,18,20)

InChI Key

IQBXSQCNXJWUJM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1C(=O)N)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of 2 Methyl 4 Phenylquinoline 3 Carboxamide

Established Synthetic Routes to the 2-Methyl-4-phenylquinoline-3-carboxamide (B6176874) Scaffold

The construction of the 2-methyl-4-phenylquinoline (B8046655) core, functionalized with a carboxamide group at the 3-position, can be approached through several established synthetic routes. These pathways often involve the formation of the quinoline (B57606) ring as the key step, with the desired substituents being introduced either through the choice of starting materials or in subsequent functionalization steps.

The Friedländer synthesis is a versatile and straightforward method for generating quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone or β-ketoester). wikipedia.orgresearchgate.net The reaction is typically catalyzed by acids or bases. wikipedia.org

For the synthesis of the this compound scaffold, a logical Friedländer approach would involve the reaction between a 2-aminobenzophenone (B122507) derivative and a β-ketoamide like acetoacetamide. The reaction proceeds through an initial aldol-type condensation or Schiff base formation, followed by cyclization and dehydration to form the aromatic quinoline ring. wikipedia.orgresearchgate.net

Key Reactants for Friedländer Synthesis:

Component A Component B Resulting Scaffold
2-Aminobenzophenone Acetoacetamide This compound

The use of ethyl benzoylacetate would yield the corresponding ethyl ester, a close precursor that can be readily converted to the target carboxamide via amidation. Various catalysts, including inorganic acids, Lewis acids, and even ionic liquids under ultrasound irradiation, have been employed to improve the efficiency and reaction conditions of the Friedländer synthesis. wikipedia.orgnih.gov

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the condensation of isatin (B1672199) with a carbonyl compound in the presence of a strong base. pharmaguideline.comwikipedia.org The reaction begins with the base-catalyzed hydrolysis of isatin to form an intermediate keto-acid. wikipedia.org This is followed by condensation with the carbonyl compound to form an imine or enamine, which then cyclizes and dehydrates. wikipedia.org

To obtain a scaffold related to the target molecule, one could use isatin and benzyl (B1604629) methyl ketone (1-phenyl-2-propanone). However, this combination directly yields 2-methyl-4-phenylquinoline-4-carboxylic acid , a constitutional isomer of the precursor needed for the target compound. frontiersin.orgnih.govresearchgate.net

While the standard Pfitzinger reaction is not suitable for the direct synthesis of 3-substituted quinolines, its high reliability for producing 4-carboxylic acid derivatives makes it a cornerstone of quinoline chemistry. wikipedia.orgresearchgate.netnih.gov These products themselves have significant biological activities and serve as versatile intermediates for other derivatives. semanticscholar.orgnih.gov

The Doebner reaction is another classical method that produces quinoline-4-carboxylic acids, typically from the reaction of an aniline (B41778), an aldehyde, and pyruvic acid. nih.govwikipedia.org A variation, the Doebner-von Miller reaction, utilizes an α,β-unsaturated carbonyl compound instead of the aldehyde and pyruvic acid combination. nih.govnih.gov

Similar to the Pfitzinger reaction, the Doebner reaction is primarily used to synthesize quinoline-4-carboxylic acids. For instance, the reaction of aniline, benzaldehyde, and pyruvic acid can be used to form 2-phenylquinoline-4-carboxylic acid. nih.gov Achieving the 2-methyl-4-phenyl substitution pattern would require different starting materials, but the final product would still be functionalized at the 4-position, not the 3-position as required for the target compound. Therefore, like the Pfitzinger reaction, the Doebner reaction is an indirect approach for the specific scaffold of this compound, serving instead as a robust method for producing isomeric quinoline-4-carboxylic acid precursors. bohrium.comnih.govacs.org

Multicomponent reactions (MCRs) have become a powerful tool in modern organic synthesis, allowing for the construction of complex molecules in a single, atom-economical step. rsc.org Several MCRs have been developed for the synthesis of quinoline derivatives, offering a highly efficient route to the this compound scaffold.

A prominent example is a three-component reaction involving an aniline, an aromatic aldehyde (benzaldehyde), and a β-ketoester or β-ketoamide (e.g., ethyl acetoacetate (B1235776) or acetoacetamide). This approach, often catalyzed by acids, can directly assemble the desired quinoline ring with the correct substitution pattern. For example, the synthesis of ethyl 2-methyl-4-phenylquinoline-3-carboxylate has been achieved using such a method, which can then be converted to the target amide. researchgate.netresearchgate.net

These reactions offer significant advantages, including operational simplicity, reduced waste, and the ability to generate diverse libraries of compounds by varying the starting components. rsc.orgorganic-chemistry.org

Example of a Three-Component Quinoline Synthesis:

Component 1Component 2Component 3Catalyst ExampleProduct
AnilineBenzaldehydeEthyl acetoacetateZrO2/Fe3O4-MNPs researchgate.netEthyl 2-methyl-4-phenylquinoline-3-carboxylate

Several other named reactions are fundamental to quinoline synthesis, although their direct applicability for producing this compound varies.

Skraup Reaction: This is one of the oldest methods for quinoline synthesis, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org The reaction conditions are typically harsh, and it is most effective for producing unsubstituted or simply substituted quinolines. nih.govnih.gov It is generally not suitable for the controlled synthesis of polysubstituted derivatives like the target compound.

Combes Reaction: The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone. iipseries.orgwikipedia.org To form the 2-methyl-4-phenylquinoline core, aniline could be reacted with benzoylacetone. This would successfully form the carbon skeleton of the quinoline. nih.govwikipedia.org However, this method does not directly install a functional group at the 3-position. A subsequent, likely challenging, C-H functionalization step would be required to introduce the carboxamide group.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is particularly relevant as it provides a route to functionalize the 3-position of the quinoline ring. The reaction of N-arylacetamides with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) can yield 2-chloro-3-formylquinolines. researchgate.netchemijournal.com This 2-chloro-3-formylquinoline is a highly versatile intermediate. The formyl group can be oxidized to a carboxylic acid, which is then readily converted to the desired 3-carboxamide. researchgate.netlookchem.com The chloro group at the 2-position can be removed or replaced as needed in subsequent steps. This multi-step pathway is a powerful and regioselective strategy for accessing 3-functionalized quinolines. chempedia.info

Detailed Reaction Mechanisms of this compound Formation

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. The mechanisms for the most viable routes to the target compound, such as the Friedländer synthesis and the Vilsmeier-Haack approach, illustrate the key bond-forming events.

The mechanism of the Friedländer reaction can proceed via two possible pathways. In the first, an initial base-catalyzed aldol (B89426) condensation occurs between the 2-aminobenzophenone and acetoacetamide. This is followed by cyclization via nucleophilic attack of the amino group onto the carbonyl, and subsequent dehydration to yield the aromatic quinoline. Alternatively, the reaction can begin with the formation of a Schiff base between the two reactants, followed by an intramolecular aldol-type condensation to form the ring, which then dehydrates.

The Vilsmeier-Haack reaction mechanism for the formation of a 2-chloro-3-formylquinoline from an N-arylacetamide is more complex. It begins with the formation of the electrophilic Vilsmeier reagent, chloroiminium ion, from DMF and POCl₃. The N-arylacetamide is converted into a ketene (B1206846) imine intermediate. The Vilsmeier reagent then attacks this intermediate, leading to a cyclization onto the aromatic ring. A subsequent series of eliminations and rearomatization steps results in the formation of the 2-chloro-3-formylquinoline product. This intermediate serves as a key precursor, which can be converted to this compound through oxidation of the formyl group to a carboxylic acid, amidation, and de-chlorination/methylation.

Derivatization and Functionalization Strategies of the this compound Core

The derivatization of the this compound core is essential for structural modulation and the exploration of its chemical space. Advanced strategies, including C-H functionalization, allow for precise modifications to the quinoline scaffold.

C-H Functionalization Methodologies for Quinoline-3-carboxamides (B1200007)

Carbon-hydrogen (C-H) functionalization has become a powerful tool for the direct modification of heterocyclic compounds, including quinolines, by converting inert C-H bonds into new functional groups. nih.gov This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route. For quinoline-3-carboxamides, transition metal catalysis, particularly with palladium (Pd) and rhodium (Rh), is a common strategy. nih.gov

These reactions often employ a directing group (DG) to control the site of functionalization. The amide group at the C-3 position can itself act as a directing group, guiding the metal catalyst to an adjacent C-H bond. For instance, a directing group at the C-3 position can steer functionalization to the C-2 position. nih.gov Alternatively, other directing groups can be temporarily installed to achieve functionalization at different sites. A notable strategy involves using an N-oxide as a directing group to facilitate C-H activation at the C-2 and C-8 positions. chemrxiv.org Following these modifications, the carboxamide group can be installed at the C-3 position via methods like an anionic ortho Fries rearrangement of a 4-O-carbamyl moiety. chemrxiv.org

Palladium(II) catalysis has been successfully used for the C-3 arylation of quinolines using carboxylic acids as ligands and silver carbonate (Ag₂CO₃) with oxygen as the oxidant system. nih.gov This method demonstrates high reactivity and selectivity, tolerating a wide range of functional groups on the quinoline scaffold. nih.gov Rhodium-catalyzed systems have also been employed for C-H/C-H cross-coupling reactions, for example, to functionalize the C-3 position of a quinoline with a thiophene (B33073) derivative, assisted by an N-phenylamide directing group. nih.gov

Table 1: Methodologies for C-H Functionalization of Quinoline Scaffolds

Catalyst System Directing Group (DG) Position Functionalized Reaction Type Reference
Pd(OAc)₂ / PCy₂tBu N-oxide C-2 Arylation chemrxiv.org
[Cp*RhCl₂]₂ / AgSbF₆ N-phenylamide C-3 Oxidative cross-coupling nih.gov
Pd(II) / Adm-COOH None (Ligand assisted) C-3 Arylation nih.gov

Introduction of Diverse Substituents for Structural Modulation

The introduction of a wide array of substituents onto the this compound framework is crucial for fine-tuning its properties. This structural modulation can be achieved through various synthetic reactions that target different positions on the quinoline ring or the appended phenyl group.

One common approach is the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new aryl or heteroaryl groups. nih.govsemanticscholar.org This method typically involves a pre-functionalized quinoline (e.g., a borylated or halogenated derivative) reacting with a boronic acid or ester in the presence of a palladium catalyst. For instance, a borylated quinoline can be coupled with various partners to yield diverse products. nih.gov

Beyond aryl groups, other substituents like thiazolyl rings have been successfully introduced. chemrxiv.org The tolerance of these reactions to other functional groups is a significant advantage; substituents such as halides, methoxy, esters, and trifluoromethyl groups are often compatible with the reaction conditions. nih.gov The synthesis of various 2-phenylquinoline-4-carboxamide (B4668241) derivatives, an isomeric relative, highlights the feasibility of incorporating moieties like oxadiazoles, pyridinyl-pyrimidinamine, and bithiazoles through coupling reactions. semanticscholar.org

Furthermore, modifications can be made to the phenyl ring at the 4-position or the methyl group at the 2-position. The synthesis of derivatives often starts from substituted precursors, for example, using a substituted acetophenone (B1666503) in the initial ring-forming reaction to generate a substituted 2-phenylquinoline (B181262) core. nih.govfrontiersin.org This allows for the incorporation of groups like bromo, methoxy, or difluoro substituents on the phenyl ring. frontiersin.org

Regio- and Stereoselectivity in Functionalization Reactions

Achieving regio- and stereoselectivity is a paramount challenge in the functionalization of complex molecules like quinolines. nih.gov Regioselectivity, or the control over the position of functionalization, is typically achieved through the strategic use of directing groups and the careful selection of catalysts and reaction conditions.

A powerful example of programmed regioselectivity is the sequential functionalization of a quinoline core at four different positions. chemrxiv.org This was accomplished by first using an N-oxide to direct C-H activation to the C-2 and C-8 positions. Subsequently, removal of the N-oxide and an ortho Fries rearrangement of a C-4 carbamate (B1207046) installed the carboxamide at C-3, which in turn liberated a 4-oxo group. This newly formed ketone then acted as a directing group for the functionalization of the C-5 position. chemrxiv.org

The choice of directing group is critical. An N-phenylamide group can direct a rhodium catalyst to the C-3 position, while a directing group located at C-3 can guide functionalization to the C-2 position. nih.gov In some cases, selectivity can be achieved without a strong directing group. Sterically-driven reactions, such as the iridium-catalyzed borylation of pyridines, show high selectivity for the C-3 position, which is sterically less hindered than C-2 or C-4. nih.gov Similarly, a palladium(II)/phenanthroline catalytic system has shown outstanding C-3 selectivity in the arylation of pyridines, a related N-heterocycle. nih.gov Stereoselectivity becomes relevant when chiral centers are created, though much of the literature on quinoline-3-carboxamide (B1254982) functionalization focuses on achieving regiocontrol on the aromatic system.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to reduce environmental impact. mdpi.comnih.gov These approaches focus on using less hazardous chemicals, employing renewable feedstocks, designing energy-efficient processes, and minimizing waste. jddhs.com

For the synthesis of quinoline derivatives, several classical methods exist, such as the Friedländer, Combes, and Doebner-von Miller reactions. However, these often require harsh conditions, hazardous reagents, and long reaction times. nih.gov Green alternatives aim to overcome these drawbacks. One-pot synthesis, where multiple reaction steps are carried out in the same vessel, is a key green strategy that simplifies procedures and reduces waste. nih.gov The synthesis of a related compound, ethyl 2-methyl-4-phenylquinoline-3-carboxylate, has been achieved using a magnetically separable and reusable ZrO₂/Fe₃O₄ nanoparticle catalyst, which represents a green catalytic approach. researchgate.net

The use of alternative energy sources is another cornerstone of green synthesis. Microwave-assisted and ultrasound-assisted syntheses can significantly reduce reaction times, improve yields, and enhance energy efficiency compared to conventional heating methods. nih.govjddhs.com Solvent choice is also critical. Efforts are being made to replace hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids, or to perform reactions under solvent-free conditions. mdpi.com Water is an ideal green solvent due to its non-toxicity and availability, though its use can be challenging for non-polar reactants. mdpi.com

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Quinolines

Feature Traditional Approach Green Chemistry Approach Reference
Catalyst Homogeneous acids/bases (e.g., H₂SO₄, PPA) Heterogeneous, recyclable catalysts (e.g., ZrO₂/Fe₃O₄-MNPs) nih.govresearchgate.net
Energy Source Conventional heating (oil bath) Microwaves, ultrasound nih.govjddhs.com
Solvents Hazardous organic solvents (e.g., DMF, NMP) Water, ethanol, solvent-free conditions mdpi.comunibo.it
Procedure Multi-step with intermediate isolation One-pot synthesis, continuous flow processing nih.govjddhs.com

| Waste | Stoichiometric byproducts, solvent waste | Reduced byproducts, catalyst/solvent recycling | jddhs.com |

By integrating these green methodologies, the synthesis of this compound and its derivatives can be made more sustainable, aligning with the modern imperatives of chemical manufacturing. nih.gov

Advanced Structural Elucidation Methodologies for 2 Methyl 4 Phenylquinoline 3 Carboxamide and Its Derivatives

Spectroscopic Techniques for Comprehensive Structural Confirmation

Spectroscopic analysis is the cornerstone of molecular structure elucidation. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer a detailed view of the molecular framework, elemental composition, and the functional groups present.

Mass Spectrometry (MS and HRMS) for Molecular Formula Validation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight. High-Resolution Mass Spectrometry (HRMS) is a crucial technique that measures the m/z value with extremely high accuracy (typically to four or five decimal places). researchgate.net This precision allows for the unambiguous determination of a molecule's elemental composition and molecular formula by distinguishing between compounds with the same nominal mass. nih.gov For 2-Methyl-4-phenylquinoline-3-carboxamide (B6176874) and its derivatives, HRMS is used to confirm that the experimentally observed mass corresponds to the calculated exact mass of the proposed structure, providing strong evidence for its identity. vulcanchem.comresearchgate.net

Table 2: HRMS Data for a 2-Methyl-4-phenylquinoline (B8046655) Carboxamide Derivative Data for 2-methyl-N-phenylquinoline-4-carboxamide.

Click to view data
IonCalculated m/zFound m/zMolecular Formula
[M+H]⁺275.1184275.1189C₁₈H₁₅N₂O

Source: vulcanchem.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. pressbooks.pub For this compound, the IR spectrum provides direct evidence for key structural features. The presence of a sharp, strong absorption band in the region of 1630-1680 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration of the amide group. researchgate.netlibretexts.org The N-H stretch of the amide typically appears as a medium to strong band between 3300 and 3500 cm⁻¹. youtube.com Other important absorptions include those for aromatic C-H stretching (above 3000 cm⁻¹), C=C and C=N stretching in the aromatic quinoline (B57606) system (typically 1500-1600 cm⁻¹), and aliphatic C-H stretching of the methyl group (just below 3000 cm⁻¹). researchgate.netlibretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

Click to view data
Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)
N-H StretchAmide3300 - 3500
C-H StretchAromatic3000 - 3100
C-H StretchAliphatic (CH₃)2850 - 2960
C=O StretchAmide1630 - 1680
C=N / C=C StretchAromatic Ring1500 - 1600

Source: researchgate.netlibretexts.orgyoutube.com

X-ray Crystallographic Analysis for Absolute Structure Determination

While spectroscopic methods provide excellent evidence for molecular structure, X-ray crystallography offers the definitive, unambiguous determination of the solid-state structure at an atomic level. mdpi.com

Single-Crystal X-ray Diffraction (SC-XRD) Studies of the Quinoline Core

Table 4: Representative Crystallographic Data for 2-Methyl-4-phenylquinoline Derivatives

Click to view data
CompoundFormulaCrystal SystemSpace GroupKey Feature
Ethyl 2-methyl-4-phenylquinoline-3-carboxylateC₁₉H₁₇NO₂TriclinicP-1Planar quinoline ring system. nih.gov
Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylateC₁₈H₁₄ClNO₂MonoclinicP2₁/nPlanar quinoline ring system (r.m.s. deviation = 0.032 Å). nih.govresearchgate.net
N-Isopropyl-6-methyl-2-phenylquinoline-3-carboxamideC₂₀H₂₀N₂OOrthorhombicPca2₁Dihedral angle of 3.13(4)° between the two fused rings of the quinolyl moiety. nih.gov

Analysis of Crystal Packing, Dihedral Angles, and Intermolecular Interactions

Beyond individual molecular structure, SC-XRD reveals how molecules are arranged in the solid state, a field known as crystal engineering. ias.ac.in This includes the analysis of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the crystal packing.

Dihedral Angles: A key structural parameter in 4-phenylquinoline (B1297854) derivatives is the dihedral angle between the plane of the quinoline core and the plane of the phenyl ring at the 4-position. This angle is influenced by steric hindrance from substituents at the 3- and 5-positions. Studies have reported a wide range of these angles, from approximately 49° to over 80°, indicating significant twisting of the phenyl group out of the quinoline plane. nih.govnih.govnih.gov

Table 5: Intermolecular Interactions and Dihedral Angles in 2-Methyl-4-phenylquinoline Derivatives

Click to view data
CompoundPhenyl-Quinoline Dihedral AngleKey Intermolecular Interactions
Ethyl 2-methyl-4-phenylquinoline-3-carboxylate80.44(4)°C-H···O interactions, π-π stacking (centroid-centroid distance: 3.812 Å). nih.gov
N-Isopropyl-6-methyl-2-phenylquinoline-3-carboxamide49.40(5)°N-H···O hydrogen bonds forming 1D chains. nih.gov
Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate57.5(1)°Weak C-H···π interactions. nih.gov
Methyl 2-phenylquinoline-4-carboxylateN/Aπ-π stacking interactions (inter-centroid distance: 3.5775 Å). iucr.org

Conformational Analysis from Solid-State Data

The precise three-dimensional arrangement of atoms and functional groups in this compound and its derivatives can be definitively determined through single-crystal X-ray diffraction studies. This powerful analytical technique provides a wealth of information on bond lengths, bond angles, and torsion angles, which collectively define the conformation of the molecule in the solid state. The solid-state conformation is influenced by a combination of intramolecular forces, such as steric hindrance and electronic effects, as well as intermolecular interactions, including hydrogen bonding and crystal packing forces.

Analysis of the crystal structure of Ethyl 2-methyl-4-phenylquinoline-3-carboxylate shows that the quinoline ring system is essentially planar, with a maximum deviation of 0.021 Å. nih.gov A notable feature of its conformation is the significant twist between the quinoline and phenyl rings, which are oriented at a dihedral angle of 80.44(4)°. nih.govnih.gov This pronounced rotation is likely a consequence of steric repulsion between the hydrogen atoms on the phenyl ring and the quinoline core, which forces the rings out of a coplanar arrangement. The crystal structure is further stabilized by intermolecular C-H···O interactions, which link the molecules into centrosymmetric dimers. nih.govnih.gov

Similarly, the solid-state structure of Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate demonstrates a planar quinoline ring system, with a root-mean-square (r.m.s.) deviation of 0.032 Å. nih.gov In this derivative, the phenyl ring is also twisted with respect to the quinoline moiety, exhibiting a dihedral angle of 57.5(1)°. nih.gov The difference in this dihedral angle compared to the ethyl ester derivative may be attributed to the electronic influence of the chloro substituent on the quinoline ring and different crystal packing effects. The crystal structure of this compound is stabilized by weak C-H···π interactions. nih.gov

Further illustrating the conformational landscape, the crystal structure of Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate also features a planar quinoline ring system (r.m.s. deviation = 0.008 Å). researchgate.net In this case, the phenyl group forms a dihedral angle of 60.0(1)° with the quinoline ring system, while the carboxylate fragment is twisted by 60.5(1)°. researchgate.net

The crystallographic data for these derivatives are summarized in the tables below, providing a comparative view of their key conformational parameters in the solid state.

Table 1: Crystal Data for this compound Derivatives

Compound NameMolecular FormulaCrystal SystemSpace Group
Ethyl 2-methyl-4-phenylquinoline-3-carboxylateC₁₉H₁₇NO₂TriclinicP-1
Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylateC₁₈H₁₄ClNO₂MonoclinicP2₁/n
Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylateC₁₉H₁₆ClNO₂TriclinicP-1

Table 2: Key Conformational Parameters from Solid-State Data

Compound NameDihedral Angle (Quinoline-Phenyl) (°)Quinoline Ring Planarity (r.m.s. deviation in Å)
Ethyl 2-methyl-4-phenylquinoline-3-carboxylate80.44(4)0.021 (maximum deviation)
Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate57.5(1)0.032
Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate60.0(1)0.008

Theoretical and Computational Chemistry Investigations of 2 Methyl 4 Phenylquinoline 3 Carboxamide

Molecular Modeling and Dynamics Simulations

Beyond static electronic properties, molecular modeling provides insights into the three-dimensional structure and dynamic behavior of 2-Methyl-4-phenylquinoline-3-carboxamide (B6176874).

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative stabilities. For this compound, a key conformational feature is the dihedral angle between the plane of the quinoline (B57606) ring system and the phenyl ring at the 4-position.

X-ray crystallography studies on the closely related compound, ethyl 2-methyl-4-phenylquinoline-3-carboxylate, reveal that the quinoline ring system is essentially planar. nih.govresearchgate.net The phenyl ring is significantly twisted with respect to this plane, exhibiting a dihedral angle of approximately 80.44°. nih.govresearchgate.net This twisted conformation is likely adopted to minimize steric hindrance between the rings. It is expected that this compound would adopt a similar low-energy conformation. Theoretical conformational scans can map the potential energy surface as a function of this dihedral angle to confirm the most stable arrangement.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. rsc.orgwolfram.com The MEP surface is colored to indicate different regions of electrostatic potential:

Red regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack. In this compound, these are expected around the carbonyl oxygen and the quinoline nitrogen atom. researchgate.netresearchgate.net

Blue regions indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the amide proton. deeporigin.com

Green regions represent neutral potential.

While MEP provides a qualitative picture, Fukui functions offer a quantitative method for identifying reactive sites. Derived from DFT, Fukui functions analyze the change in electron density at a specific point when the total number of electrons in the molecule changes. This allows for the precise identification of atoms that are most likely to act as nucleophilic or electrophilic centers, complementing the insights gained from MEP maps.

Non-Covalent Interaction (NCI) Analysis (e.g., Hirshfeld Surface Analysis)

Non-covalent interactions are paramount in understanding the supramolecular assembly, crystal packing, and physicochemical properties of molecular solids. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain insights into the nature and prevalence of interactions such as hydrogen bonds, π-π stacking, and van der Waals forces.

The Hirshfeld surface is generated by partitioning the crystal space between molecules. The normalized contact distance (dnorm) is mapped onto this surface, where red spots indicate contacts shorter than the van der Waals radii (implying strong interactions like hydrogen bonds), white areas represent contacts approximately equal to the van der Waals radii, and blue regions show contacts longer than the van der Waals radii. nih.gov

Two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the percentage contribution of different intermolecular contacts. For quinoline carboxamide derivatives, these plots typically show that H···H, C···H/H···C, and O···H/H···O contacts are the most significant, underscoring the importance of van der Waals forces and hydrogen bonding in the crystal packing. nih.govlookchem.com The presence of the carboxamide moiety (-CONH-) introduces strong N–H⋯O hydrogen bonding capabilities, which often dictate the primary packing motifs. lookchem.com

Below is a representative table summarizing the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for a similar quinoline carboxamide derivative, illustrating the typical distribution of non-covalent interactions.

Interaction TypeContribution to Hirshfeld Surface (%)Description
H···H~45-55%Represents the most abundant contacts, primarily van der Waals forces.
C···H / H···C~15-25%Indicates C-H···π interactions and other van der Waals contacts. nih.gov
O···H / H···O~10-15%Corresponds to conventional (N-H···O) and non-conventional (C-H···O) hydrogen bonds. nih.govlookchem.com
N···H / H···N~5-10%Highlights interactions involving the quinoline nitrogen and amide group. nih.gov
C···C~3-7%Suggests the presence of π-π stacking interactions between aromatic rings. nih.gov

Virtual Screening and Ligand-Based Design Principles

The 2-phenylquinoline-4-carboxamide (B4668241) scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities. nih.gov This makes it an attractive template for virtual screening and ligand-based drug design to discover novel therapeutic agents.

Virtual screening techniques, such as pharmacophore modeling and molecular docking, utilize the structural features of the quinoline carboxamide core to identify potential new drug candidates from large chemical databases. researchgate.netmdpi.com For example, the quinoline ring can act as a rigid scaffold to orient key functional groups—the phenyl ring at position 4 and the carboxamide at position 3—into specific interactions with a biological target. The carboxamide group is a potent hydrogen bond donor and acceptor, while the phenyl ring can engage in hydrophobic and π-stacking interactions.

Ligand-based design principles focus on optimizing the structure of a known active molecule (the ligand) to improve its potency, selectivity, and pharmacokinetic properties. For the this compound framework, structure-activity relationship (SAR) studies are crucial. These studies systematically modify different parts of the molecule to understand their effect on biological activity. Key modification points include:

The Phenyl Ring at Position 4: Substituents on this ring can modulate hydrophobicity, introduce new hydrogen bonding sites, and influence the ring's orientation within a receptor's binding pocket.

The Carboxamide Group: The N-substituent of the amide can be varied to explore different binding pockets and alter physicochemical properties like solubility.

The Quinoline Core: Substitutions on the quinoline ring system itself can fine-tune electronic properties and block metabolic pathways.

Molecular docking studies on related 2-phenylquinoline-4-carboxamide derivatives have shown their potential to bind effectively to the active sites of various protein targets, including enzymes like histone deacetylases (HDACs) and kinases such as phosphatidylinositol 3-kinase (PI3Kα). mdpi.comfrontiersin.org These computational models show that the scaffold can form critical hydrogen bond interactions with key amino acid residues, validating its potential as a foundation for inhibitor design. researchgate.netmdpi.com In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are often run in parallel to ensure that newly designed analogs possess favorable drug-like properties. researchgate.net

The table below summarizes findings from computational studies on analogous quinoline scaffolds, demonstrating the application of virtual screening and ligand-based design.

Scaffold/DerivativeBiological TargetComputational MethodKey Findings
N-phenyl-4-hydroxy-2-quinolone-3-carboxamidesPI3Kα KinaseInduced-Fit Docking (IFD)The scaffold accommodates the kinase domain and forms H-bonds with significant binding residues. mdpi.com
2-Phenyl quinoline-4-carboxamide derivativesAntimicrobial/Anticancer TargetsMolecular Docking, in silico ADMECompounds show good binding affinity via hydrogen bonds in target active sites and generally possess favorable pharmacokinetic profiles. researchgate.net
2-Phenylquinoline-4-carboxylic acid derivativesHistone Deacetylases (HDACs)Structure-Based DesignThe 2-phenylquinoline-4-carboxylic acid group was successfully introduced as a "cap" moiety for developing novel HDAC inhibitors. frontiersin.org

Structure Activity Relationship Sar Studies of 2 Methyl 4 Phenylquinoline 3 Carboxamide Analogs Chemical and Biochemical Focus

Impact of Substituent Modifications on Molecular Interactions

The molecular interactions of 2-methyl-4-phenylquinoline-3-carboxamide (B6176874) analogs with their biological targets are highly sensitive to substitutions on both the quinoline (B57606) ring and the N-phenyl carboxamide moiety. The quinoline nitrogen atom is a key interaction point, often forming hydrogen bonds with the hinge region of protein kinases, making these compounds competitive inhibitors of ATP. mdpi.com

Modifications at the C-6 and C-7 positions of the quinoline ring have been shown to be determining factors for activity against certain targets. For instance, in a series of Cholesteryl Ester Transfer Protein (CETP) inhibitors, analogs bearing 6-benzyloxy-7-methoxy groups displayed superior activity compared to those with a 6-phenyl substitution. nih.gov This suggests that the size, flexibility, and hydrogen-bonding capacity of these substituents are crucial for optimal binding within the target's active site.

On the carboxamide portion of the molecule, alterations significantly influence binding affinity. Studies on N-phenyl-4-hydroxy-2-quinolone-3-carboxamides targeting PI3Kα showed that elongating the carboxamide side chain can enhance activity, implying that the aromatic motif can be buried deeper within a hydrophobic pocket of the target. mdpi.com Furthermore, the introduction of specific functional groups can establish new, favorable interactions. For example, molecular docking studies have shown that halogen atoms on the N-phenyl ring can form halogen bonds with residues like Aspartate in the active site of ATM kinase, contributing to the stability of the ligand-protein complex. mdpi.com

The following table summarizes the observed impact of various substituent modifications on the activity of quinoline-3-carboxamide (B1254982) analogs against different targets.

Compound SeriesTargetModificationObserved Impact on Activity/BindingReference
Quinoline-3-carboxamides (B1200007)ATM Kinase-OCH3 at para position of N-phenyl ringBest activity observed in the series. mdpi.com
Quinoline-3-carboxamidesCETP6-Benzyloxy-7-methoxy substitution on quinoline ringMore potent inhibitory activity than 6-phenyl substituted analogs. nih.gov
N-phenyl-4-hydroxy-2-quinolone-3-carboxamidesPI3KαElongation of carboxamide side chain by one carbonEnhances activity, suggesting deeper binding in a hydrophobic site. mdpi.com
4-Anilinoquinoline-3-carboxamidesEGFR TKp-Bromo or p-chloro on 4-anilino moietyAchieved high enzymatic activity, likely due to favorable electrostatic properties and size. researchgate.net

Correlation Between Electronic Properties and In Vitro Biochemical Activity

The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—plays a crucial role in modulating the in vitro biochemical activity of this compound analogs. This relationship, however, is highly dependent on the specific biological target and the nature of the binding site.

In the context of ATM kinase inhibition, structure-activity relationship studies have suggested that the electron-donating character of a substituent is important for the molecule's cytotoxic activity. nih.gov Similarly, for certain antibacterial applications, electron-donating groups on the quinoline ring were found to contribute positively to the activity. researchgate.net This implies that increased electron density in the quinoline ring system may enhance interactions with the target, possibly by strengthening the key hydrogen bond at the quinoline nitrogen.

Conversely, for other targets, electron-withdrawing groups have been found to be essential for potent activity. In a series of quinoline-carboxamide derivatives developed as P2X7R antagonists, highly electronegative substituents such as fluoro, chloro, and iodo groups on the N-phenyl ring enhanced binding affinity. nih.gov Likewise, analogs with trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) groups also showed high potency, indicating that an electron-poor phenyl ring is favorable for interaction with this particular receptor. nih.gov This suggests that for some targets, interactions may be driven by electrostatic complementarity where an electron-deficient region on the ligand interacts with an electron-rich region of the protein.

The table below illustrates how varying electronic properties of substituents correlate with biochemical activity in different studies.

Compound SeriesTargetSubstituent TypeEffect on In Vitro ActivityExample (IC50)Reference
Quinoline-3-carboxamidesATM KinaseElectron-donating groupConsidered important for cytotoxicity.N/A nih.gov
Quinoline-carboxamidesP2X7RElectron-withdrawing (-OCF3)High potency, enhanced affinity.0.457 µM nih.gov
Quinoline-carboxamidesP2X7RElectron-withdrawing (Halogens: I, F, Cl)Enhanced affinity.0.566 µM (Iodo), 0.624 µM (Fluoro) nih.gov
Thieno[2,3-b]pyridines (analogous scaffold)FOXM1Strong electron-withdrawing (-CN)Required for inhibitory activity.Active mdpi.com
Thieno[2,3-b]pyridines (analogous scaffold)FOXM1Electron-donating (-CH3)Inactive.Inactive mdpi.com

Stereochemical Influences on Biochemical Activity and Target Binding

The three-dimensional arrangement of atoms, or stereochemistry, is a fundamental factor that influences the biochemical activity and target binding of this compound analogs. The specific orientation of substituents dictates how well a molecule can fit into the chiral environment of a biological target's binding site.

Crystal structure analysis of the closely related ethyl 2-methyl-4-phenylquinoline-3-carboxylate reveals a non-planar conformation. The quinoline ring system itself is largely planar, but the phenyl ring at the C-4 position is oriented at a significant dihedral angle of 80.44° relative to the quinoline plane. nih.gov This twisted geometry is a critical feature of the scaffold's 3D shape and influences how the molecule presents its functional groups for interaction with a target protein.

The importance of stereochemistry is further highlighted in studies of analogs where chiral centers are introduced. For instance, 2-phenylquinolines bearing a chiral (S)-N-(1-phenylpropyl)carboxamide group at the C-4 position were developed as highly potent antagonists of the neurokinin-3 (NK-3) receptor. scispace.com The specific "(S)" configuration was crucial for this high potency, demonstrating that the target receptor can distinguish between stereoisomers, with one enantiomer fitting the binding site much more effectively than the other. This stereoselectivity arises because the amino acid residues forming the binding pocket are themselves chiral, creating a specific 3D space that preferentially accommodates a ligand with a complementary stereochemistry. mdpi.com

Therefore, the spatial arrangement of the phenyl ring relative to the quinoline core, combined with the stereochemistry of any chiral centers in the carboxamide side chain, are critical determinants of target binding and subsequent biological activity.

Rational Design Principles for Optimized Analogs

The development of optimized this compound analogs has been significantly advanced by the application of rational design principles, which leverage structural information and computational methods to guide the synthesis of more potent and selective compounds.

A primary strategy involves the use of molecular modeling. By docking proposed analog structures into a 3D model of the target protein's binding site, researchers can predict binding modes and affinities. This approach was successfully used to optimize a lead quinoline-3-carboxamide into a more potent Epidermal Growth Factor Receptor (EGFR) inhibitor. nih.gov Computational analysis can identify key interactions, such as hydrogen bonds and hydrophobic contacts, and suggest modifications to enhance these interactions. For example, molecular docking and molecular dynamics simulations helped elucidate why certain quinoline-3-carboxamide derivatives are selective for ATM kinase over other closely related kinases, revealing that the key interacting residues did not fall within conserved regions. mdpi.com

Another powerful rational design principle is "scaffold hopping." This involves replacing the central molecular core with a different, but structurally related, scaffold while retaining key binding elements. This strategy was employed in the development of CETP inhibitors, where a 2,3-dihydro-4-tetrahydroquinolone scaffold was successfully replaced by a quinoline ring to improve potency. nih.gov This approach allows for the exploration of new chemical space and the potential to overcome issues with the original scaffold, such as poor physicochemical properties or off-target effects.

Structure-based drug design, guided by an understanding of SAR, is also fundamental. Once an initial hit is identified, analogs are systematically synthesized to probe the effect of different functional groups at various positions. For example, after identifying an active 4-anilinoquinoline-3-carboxamide, researchers rationally modified the anilino and quinoline moieties to improve EGFR inhibition, leading to compounds with significantly enhanced activity. researchgate.net These principles allow for a more directed and efficient optimization process compared to traditional trial-and-error screening.

Molecular Mechanisms of Biological Action of 2 Methyl 4 Phenylquinoline 3 Carboxamide and Its Derivatives in Vitro Biochemical Focus

Interaction with Specific Enzyme Targets

Quinoline-3-carboxamide (B1254982) derivatives have been extensively studied as inhibitors of various enzymes, particularly kinases, which play crucial roles in cellular signaling and disease progression.

Derivatives of the quinoline (B57606) carboxamide structure have demonstrated inhibitory activity against several key kinases.

ATM Kinase and DDR Pathway: A significant area of research has focused on inhibiting kinases of the DNA Damage Response (DDR) pathway, which cancer cells often exploit to survive DNA-damaging therapies. nih.govresearchgate.net The Ataxia-Telangiectasia Mutated (ATM) kinase is a primary mediator of this pathway. nih.govmdpi.com Novel series of 3-quinoline carboxamides have been discovered and optimized as potent and highly selective inhibitors of ATM kinase. mdpi.comnih.gov These compounds are designed to function as adjuvant treatments alongside DNA damaging agents, preventing the repair of double-strand breaks and leading to genomic instability and cell death in cancer cells. mdpi.com Studies have confirmed the down-regulation of ATM in cells treated with these derivatives. nih.gov

Protein Kinase CK2: Protein Kinase CK2 is another enzyme target for which quinoline derivatives have shown inhibitory potential. acs.orgtandfonline.com CK2 is implicated in the development of some cancers and viral infections. acs.org Studies on 3-carboxy-4(1H)-quinolones and 3-quinoline carboxylic acids, which are structurally related to the core compound, have identified several potent inhibitors. acs.orgtandfonline.com For instance, 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid was identified as a highly active inhibitor. acs.org

Cyclooxygenase-2 (COX-2): Certain 4-carboxyl quinoline derivatives featuring a methylsulfonyl pharmacophore at the C-2 phenyl ring have been designed and synthesized as selective COX-2 inhibitors. nih.govresearchgate.net The COX-2 isozyme is a key enzyme in inflammation and is expressed in various cancers. nih.gov Molecular modeling studies suggest that the methylsulfonyl group can insert into a secondary pocket of the COX-2 active site, contributing to its inhibitory activity. nih.gov

Below is a summary of the inhibitory activities of selected quinoline derivatives against various kinases.

Compound ClassTarget KinaseKey Derivative ExampleIC50 ValueReference
3-Quinoline CarboxamidesATMCompound 74 (AstraZeneca)Potent and Selective nih.gov
3-Carboxy-4(1H)-quinolonesCK25,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid0.3 µM acs.org
2-Aminoquinoline-3-carboxylic acidsCK2Not specified0.65 to 18.2 µM range tandfonline.com
4-Carboxyl QuinolinesCOX-2Compound 37 (Zarghi et al.)Potent and Selective nih.gov
4-Carboxyl QuinolinesCOX-27,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid (9e)0.043 µM researchgate.net

The mechanism of enzyme inhibition by quinoline-3-carboxamide derivatives often involves direct competition with the enzyme's natural substrate.

ATP-Competitive Inhibition: For many kinases, these compounds act as ATP-competitive inhibitors. mdpi.com The quinoline nitrogen is often shown to bind to the hinge region of the kinase, a critical area for ATP binding. mdpi.com For example, studies on CK2 inhibitors revealed that the most active compounds are ATP competitive, with Kᵢ values in the nanomolar to low micromolar range. acs.org 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and 4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid exhibited Kᵢ values of 0.06 µM and 0.28 µM, respectively, against CK2. acs.org

Binding to Other Sites: Beyond kinases, a novel series of 2-phenylquinoline-4-carboxamide (B4668241) derivatives has been identified as inhibitors of tubulin polymerization. nih.gov The antiproliferative activity of these compounds was found to correlate with their ability to bind to the colchicine (B1669291) binding site on tubulin. nih.gov

Receptor Binding and Ligand-Protein Interaction Profiling

In addition to enzyme inhibition, derivatives of the quinoline-3-carboxamide scaffold have been shown to bind to various cell surface and intracellular receptors.

Cannabinoid Receptors: A series of 6-substituted 4-quinolone-3-carboxamides has been identified as highly selective ligands for the cannabinoid-2 (CB2) receptor, with some compounds exhibiting Kᵢ values in the low nanomolar or sub-nanomolar range. nih.gov In [³⁵S]-GTPγS binding assays, these compounds behaved as CB2 receptor agonists. researchgate.netuclouvain.be

Purinergic Receptors: Certain quinoline-carboxamide derivatives have been investigated as antagonists for the P2X7 receptor (P2X7R), which is often overexpressed in cancers. nih.gov Potent and selective antagonists were identified, with IC₅₀ values for Ca²⁺ mobilization in the sub-micromolar range. nih.gov

Growth Factor Receptors: In silico studies have been conducted to identify novel N-2-amino-N-phenyl quinoline-3-carboxamide derivatives that target the Platelet-derived growth factor receptor (PDGFR), a key player in cancer progression. benthamdirect.com

A summary of receptor binding affinities for selected derivatives is presented below.

Compound ClassTarget ReceptorKey Derivative ExampleBinding Affinity (Kᵢ or IC₅₀)ActivityReference
4-Quinolone-3-carboxamidesCannabinoid CB2Compound 30 (Manera et al.)Kᵢ in low nM rangeAgonist nih.govresearchgate.net
Quinoline-carboxamidesP2X7RCompound 1e (Hameed et al.)IC₅₀ = 0.457 µMAntagonist nih.gov
Quinoline-carboxamidesP2X7RCompound 2f (Hameed et al.)IC₅₀ = 0.566 µMAntagonist nih.gov

Modulation of Biochemical Pathways in Cell-Free or Cellular Models

By interacting with specific enzymes and receptors, 2-methyl-4-phenylquinoline-3-carboxamide (B6176874) derivatives can modulate key biochemical pathways.

DNA Damage Response (DDR) Pathway: As potent inhibitors of ATM kinase, these compounds directly interfere with the DDR pathway. nih.govmdpi.com In cellular models, treatment with these inhibitors leads to the downregulation of ATM and affects downstream signaling proteins such as Chk2, thereby preventing the repair of DNA damage and promoting cell death. nih.govresearchgate.net

Cell Cycle Progression: Derivatives that act as tubulin polymerization inhibitors disrupt the formation of the mitotic spindle. nih.gov This interference with microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately inhibiting cell proliferation. nih.gov

PI3K/Akt Signaling: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a critical pathway for cell proliferation and survival that is often abnormally activated in cancer. mdpi.commdpi.com Certain N-phenyl-4-hydroxy-2-quinolone-3-carboxamide derivatives have been shown to inhibit PI3Kα and affect the expression of genes encoding for key proteins in this pathway, such as AKT and BAD. mdpi.com

Molecular Docking and Molecular Dynamics Simulations in Target-Binding Elucidation

Computational methods are invaluable for understanding how these compounds interact with their macromolecular targets at an atomic level.

Molecular docking and molecular dynamics (MD) simulations have been widely used to predict and validate the binding modes of quinoline-3-carboxamide derivatives. mdpi.comnih.govresearchgate.net

DDR Kinases (ATM): Docking studies with DDR kinases like ATM, ATR, and DNA-PKcs have highlighted the selectivity of certain quinoline-3-carboxamides (B1200007) towards ATM. mdpi.com These models predict that the quinoline nitrogen forms hydrogen bonds with the hinge region of the kinase domain. mdpi.com MD simulations performed on ATM-ligand complexes have established the stability of key interactions, such as π-π stacking with tyrosine residues and halogen bonding with aspartate residues. mdpi.com

PI3Kα: Induced-fit docking (IFD) studies against PI3Kα have shown that N-phenyl-4-hydroxy-2-quinolone-3-carboxamide derivatives can be accommodated within the kinase domains, forming hydrogen bonds with significant binding residues. mdpi.commdpi.com

Tubulin: Molecular docking has been used to analyze the interaction of 2-phenylquinoline-4-carboxamide derivatives at the colchicine binding site of tubulin, providing a structural basis for their observed inhibition of tubulin polymerization. nih.gov

Other Targets: Docking studies have also been employed to understand the binding of derivatives to the active sites of COX-2 and P2X7R, identifying key interactions such as hydrogen bonding and hydrophobic interactions that contribute to binding affinity and selectivity. nih.govnih.gov

The table below summarizes key interactions predicted by molecular modeling studies.

Compound ClassTarget ProteinPredicted Binding SiteKey Predicted InteractionsReference
Quinoline-3-carboxamidesATM KinaseATP-binding site (hinge region)H-bond with hinge, π-π stacking, halogen bonding mdpi.com
N-phenyl-4-hydroxy-2-quinolone-3-carboxamidesPI3KαKinase domainH-bonds with key residues mdpi.commdpi.com
2-Phenylquinoline-4-carboxamidesTubulinColchicine binding siteSpecific interactions within the pocket nih.gov
4-Carboxyl QuinolinesCOX-2Active site (secondary pocket)Interaction with Arg513 nih.gov
Quinoline-carboxamidesP2X7RAllosteric siteH-bonds with Lys630, Tyr628; π-alkyl interactions nih.gov

Identification of Key Interacting Residues and Hydrogen Bond Networks

Molecular docking studies have been instrumental in elucidating the binding modes of 2-phenylquinoline-4-carboxamide derivatives, a class of compounds to which this compound belongs. These computational analyses have provided valuable insights into the specific amino acid residues and the nature of the chemical bonds that contribute to the affinity and activity of these molecules. A notable biological target for this class of compounds is tubulin, a critical protein involved in cell division.

Research into a series of 2-phenylquinoline-4-carboxamide derivatives has identified their potential as inhibitors of tubulin polymerization by binding to the colchicine site. nih.gov One particular derivative, compound 7b , has been the subject of detailed molecular docking analysis to map its interaction within this site. nih.gov The insights gained from this derivative offer a strong predictive model for the binding of this compound.

The binding of these quinoline derivatives within the colchicine binding pocket of tubulin is characterized by a network of hydrophobic interactions and hydrogen bonds. The quinoline core and the phenyl substituent play a crucial role in anchoring the molecule within the pocket through interactions with key hydrophobic residues.

Key Interacting Residues and Hydrogen Bond Analysis:

The molecular docking simulations reveal a consistent pattern of interactions between the 2-phenylquinoline-4-carboxamide scaffold and the tubulin protein. The carboxamide moiety is a key player in forming specific hydrogen bonds, which are critical for the stable binding of these inhibitors.

Interacting ResidueInteraction TypeAtom(s) on Ligand Involved
Cysβ241Hydrogen BondAmide N-H and Carbonyl Oxygen
Leuβ255Hydrophobic InteractionPhenyl Ring
Alaβ316Hydrophobic InteractionQuinoline Ring
Valβ318Hydrophobic InteractionQuinoline Ring and Methyl Group
Lysβ352Hydrophobic InteractionPhenyl Ring

The hydrogen bond with the sulfhydryl group of Cysβ241 is a particularly important anchor for the carboxamide group. This interaction, along with the surrounding hydrophobic contacts, effectively orients the inhibitor within the binding site. The 2-methyl group of the parent compound is predicted to occupy a hydrophobic pocket, further enhancing the binding affinity.

The phenyl group at the 4-position of the quinoline ring extends into a hydrophobic region defined by residues such as Leuβ255 and Lysβ352 . The quinoline ring itself is involved in π-π stacking and hydrophobic interactions with residues like Alaβ316 and Valβ318 .

It is important to note that while the core interactions are conserved, substitutions on the phenyl ring or the carboxamide nitrogen can modulate the binding affinity and specificity by forming additional contacts with nearby residues. For instance, the introduction of hydrogen bond donors or acceptors can lead to new interactions with polar residues at the periphery of the binding site.

Applications As a Chemical Scaffold and Advanced Derivatization in Research Chemistry

Role of the Quinoline-3-carboxamide (B1254982) Motif in Scaffold-Based Drug Discovery Research

The quinoline-3-carboxamide motif is recognized as a "privileged scaffold" in drug discovery. This term describes a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity. The versatility of this scaffold arises from the specific arrangement of its structural features. The quinoline (B57606) ring system, being a bicyclic aromatic heterocycle, can participate in various non-covalent interactions, including π-π stacking and hydrophobic interactions, with biological macromolecules. The carboxamide group at the 3-position is a key hydrogen bond donor and acceptor, allowing for specific and strong interactions within the binding sites of proteins such as enzymes and receptors.

This structural motif is a cornerstone in the design of compounds targeting a wide array of biological targets. For instance, derivatives of quinoline-3-carboxamide have been investigated for their potential as inhibitors of enzymes like protein kinases and hematopoietic prostaglandin (B15479496) D synthase. researchgate.netnih.gov The planar nature of the quinoline ring allows it to intercalate into DNA, a mechanism exploited in the development of certain anticancer agents. Furthermore, the scaffold has been central to the creation of molecules with immunomodulatory effects. researchgate.net

The strategic importance of the quinoline-3-carboxamide scaffold lies in its synthetic tractability. The core structure can be readily modified at several positions, allowing chemists to systematically alter its physicochemical properties and biological activity. This "decoration" of the scaffold is a key principle of scaffold-based drug discovery, enabling the rapid generation of libraries of related compounds for screening and optimization. By modifying substituents on the quinoline ring or the amide nitrogen, researchers can fine-tune the molecule's selectivity, potency, and pharmacokinetic profile. This approach has led to the identification of quinoline-3-carboxamides (B1200007) as potential agents for treating cancer, inflammatory conditions, and infectious diseases. nih.govnih.gov

Synthesis of Hybrid Molecules Incorporating the 2-Methyl-4-phenylquinoline-3-carboxamide (B6176874) Core

Molecular hybridization is a powerful strategy in medicinal chemistry that involves combining two or more pharmacophores (structural units responsible for biological activity) into a single molecule. The resulting hybrid molecule may exhibit a broader spectrum of activity, enhanced potency, or a novel mechanism of action compared to its individual components. The this compound core is an excellent platform for creating such hybrids due to its established biological relevance and synthetic accessibility.

Researchers have successfully synthesized a variety of hybrid molecules by linking the this compound core to other biologically active moieties. A common approach involves modifying the amide portion of the molecule. For example, the synthesis of 2-phenylquinoline-4-carboxamide (B4668241) derivatives has been achieved by coupling the corresponding quinoline-4-carboxylic acid with various amines, including those containing other heterocyclic systems like oxadiazoles, pyrimidines, or purines. semanticscholar.orgsemanticscholar.org These synthetic strategies often employ standard peptide coupling reagents to form the amide bond. ukzn.ac.zaacs.org

Another strategy involves modifying the phenyl ring at the 4-position or the methyl group at the 2-position. These positions can be functionalized to introduce linkers, which are then used to attach other pharmacophores. The rationale behind creating these hybrids is often to target multiple pathways involved in a particular disease. For instance, a hybrid molecule might be designed to inhibit both a protein kinase and a histone deacetylase, two important targets in cancer therapy. nih.gov

The table below provides examples of synthetic approaches used to create hybrid molecules based on the quinoline carboxamide scaffold.

Hybrid Strategy Synthetic Method Rationale/Potential Application
Amide coupling with bioactive aminesStandard peptide coupling (e.g., using EDC, HOBt) ukzn.ac.zaacs.orgCombination of quinoline's properties with those of another pharmacophore (e.g., antimicrobial, anticancer) semanticscholar.org
Suzuki coupling on a halogenated quinoline precursorPalladium-catalyzed cross-couplingIntroduction of diverse aryl or heteroaryl groups to explore structure-activity relationships semanticscholar.org
Multi-component reactionsOne-pot synthesis involving the quinoline core, an amine, and a third componentEfficient generation of complex and diverse molecular structures for high-throughput screening
Click ChemistryCopper-catalyzed azide-alkyne cycloadditionLinking the quinoline scaffold to other molecules with high efficiency and specificity

Chemo-Enzymatic Approaches to Derivatization for Enhanced Research Utility

Chemo-enzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis. This approach is increasingly being applied to the derivatization of complex molecules like this compound to generate novel analogs for research purposes. Enzymes offer unparalleled regio-, stereo-, and enantioselectivity, enabling modifications that are often difficult or impossible to achieve using conventional chemical methods. researchgate.net

For the quinoline-3-carboxamide scaffold, enzymes can be used in several ways. For instance, lipases, which are readily available and operate under mild conditions, could be used for the selective hydrolysis of an ester precursor (e.g., ethyl 2-methyl-4-phenylquinoline-3-carboxylate) to the corresponding carboxylic acid. This enzymatic step can be advantageous when other parts of the molecule are sensitive to the harsh acidic or basic conditions typically used for chemical hydrolysis. The resulting carboxylic acid is a key intermediate for synthesizing various carboxamide derivatives. researchgate.net

Oxidoreductases, such as cytochrome P450 monooxygenases (P450s), represent another powerful class of enzymes for derivatization. Engineered P450s can introduce hydroxyl groups at specific, unactivated C-H bonds on the phenyl or quinoline rings. acs.org This targeted hydroxylation creates new points for further chemical modification, allowing for the exploration of structure-activity relationships in regions of the molecule that are otherwise difficult to functionalize. This strategy can be used to generate metabolites of a parent compound or to create new derivatives with improved solubility or altered biological activity. nih.gov

The table below outlines potential chemo-enzymatic reactions for derivatizing the this compound scaffold.

Enzyme Class Reaction Type Potential Modification on Scaffold Research Utility
Hydrolases (e.g., Lipases)Selective hydrolysisConversion of an ester precursor to the carboxylic acidGreen and mild synthesis of a key synthetic intermediate
Oxidoreductases (e.g., P450s)Regioselective hydroxylationIntroduction of -OH groups on the phenyl or quinoline ringsGeneration of metabolites; creating new handles for further synthesis acs.orgnih.gov
Transferases (e.g., Glycosyltransferases)GlycosylationAttachment of sugar moieties to hydroxylated derivativesImproving pharmacokinetic properties (e.g., solubility, bioavailability)
Monoamine Oxidases (MAO)Oxidative AromatizationSynthesis of the quinoline core from a tetrahydroquinoline precursor nih.govBiocatalytic route to the core scaffold

These chemo-enzymatic methods provide sustainable and efficient alternatives to traditional synthesis, expanding the chemical space accessible from the this compound scaffold and enhancing its utility in chemical and pharmaceutical research. researchgate.netnih.gov

Advanced Analytical Methodologies for 2 Methyl 4 Phenylquinoline 3 Carboxamide in Research Contexts

Chromatographic Techniques for Purity Assessment and Quantitative Analysis in Research Settings

Chromatography is a cornerstone of chemical analysis, enabling the separation of components from a mixture. For a synthetic compound like 2-Methyl-4-phenylquinoline-3-carboxamide (B6176874), these techniques are crucial for isolating the target molecule from starting materials, byproducts, and impurities, thereby ensuring that subsequent research is conducted with a well-characterized substance of high purity.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful and versatile tool for the analysis of non-volatile and thermally labile compounds like quinoline (B57606) carboxamides. This method is routinely employed in research to confirm the molecular weight of the synthesized compound and to assess its purity with high accuracy.

In a typical research setting, the purity of a newly synthesized batch of this compound would be determined by injecting a solution of the compound into the HPLC-MS system. The HPLC component separates the target compound from any impurities based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase (e.g., a gradient of water and acetonitrile). As the separated components elute from the column, they are introduced into the mass spectrometer. The MS detector ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing two critical pieces of information: the molecular weight of the eluting compound and its relative abundance. Purity is often determined from the UV chromatogram by calculating the peak area of the target compound relative to the total area of all observed peaks. acs.org For many research applications, a purity of ≥95% is considered acceptable. nih.gov

The following table outlines a representative set of HPLC-MS parameters that could be adapted for the analysis of this compound, based on methods used for similar quinoline-4-carboxamide derivatives. nih.gov

ParameterSpecificationPurpose
HPLC System Agilent 1200 series or equivalentStandard system for liquid chromatography.
Column Waters XBridge C18 (50 mm × 2.1 mm, 3.5 µm)C18 is a common reversed-phase column suitable for separating moderately polar organic molecules.
Mobile Phase A Water with 0.1% Ammonia or Formic AcidAqueous component of the mobile phase. Additive improves peak shape and ionization efficiency.
Mobile Phase B Acetonitrile with 0.1% Ammonia or Formic AcidOrganic component of the mobile phase for eluting the compound.
Gradient 5% to 95% B over 5-10 minutesA gradient elution is used to effectively separate compounds with a range of polarities.
Flow Rate 0.5 mL/minA typical flow rate for analytical columns of this dimension.
MS Detector Quadrupole or Time-of-Flight (TOF)Provides mass information. TOF detectors offer high mass accuracy. lookchem.com
Ionization Mode Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for polar molecules; positive mode is typical for nitrogen-containing compounds.
Detection UV (Diode Array Detector) and MS (Scan Mode)UV detection quantifies purity based on absorbance, while MS confirms the mass of the peak.

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical technique for volatile and thermally stable compounds. nih.gov However, this compound, with its polar carboxamide group and high molecular weight, is not sufficiently volatile for direct GC-MS analysis. To overcome this limitation, chemical derivatization is employed. This process converts the non-volatile analyte into a more volatile and thermally stable derivative by masking polar functional groups. semanticscholar.org

For a carboxamide, a common derivatization strategy is silylation. omicsonline.org This involves reacting the compound with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the active hydrogen on the amide nitrogen with a nonpolar trimethylsilyl (B98337) (TMS) group. nih.gov The resulting TMS derivative is significantly more volatile and can be readily analyzed by GC-MS.

The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, which generates a mass spectrum that can be used for structural elucidation and identification by comparing it to spectral libraries. While primarily a qualitative tool in this context, GC-MS can be adapted for quantitative analysis if appropriate standards are used.

The table below summarizes the key steps and typical conditions for analyzing this compound using GC-MS after derivatization.

StepProcedure / ConditionRationale
1. Derivatization React sample with MSTFA in a suitable solvent (e.g., pyridine) at 60-80°C for 30-60 min.Converts the non-volatile carboxamide into a volatile TMS derivative.
2. GC Injection Split/splitless injector at ~250°C.Vaporizes the derivatized sample without decomposition.
3. GC Separation HP-5MS or similar capillary column (30 m x 0.25 mm).A nonpolar column that separates compounds based on boiling point.
4. Oven Program Temperature ramp, e.g., 100°C held for 2 min, then ramped to 300°C at 15°C/min.The temperature program ensures the separation of derivatives from artifacts and other components.
5. MS Detection Electron Ionization (EI) at 70 eV.Standard ionization method that produces reproducible fragmentation patterns for library matching.
6. Analysis Mass spectra are collected in scan mode (e.g., m/z 50-650).Allows for the identification of the derivatized compound based on its mass spectrum.

Quantitative Analysis in Complex Research Matrices (e.g., In Vitro Assay Samples, Reaction Mixtures)

When evaluating the biological activity or reaction kinetics of this compound, it is essential to accurately measure its concentration in complex matrices such as cell lysates, plasma from pharmacokinetic studies, or ongoing reaction mixtures. nih.govresearchgate.net Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this type of quantitative analysis due to its exceptional sensitivity and selectivity. nih.gov

The technique of choice is typically an LC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode. In MRM, the first mass spectrometer (Q1) is set to isolate the specific m/z of the parent ion of the target compound (the precursor ion). This isolated ion is then fragmented in a collision cell (Q2), and the second mass spectrometer (Q3) is set to detect only a specific, characteristic fragment ion (the product ion). This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other components in the matrix and providing a very low signal-to-noise ratio. nih.gov

Developing a quantitative assay involves several steps, including sample preparation (e.g., protein precipitation or liquid-liquid extraction to remove interfering matrix components), optimization of chromatographic conditions, and tuning of mass spectrometer parameters to find the most intense and stable MRM transition. The method must then be rigorously validated to ensure its accuracy, precision, linearity, and stability within the biological matrix of interest.

The following table outlines the typical workflow for developing a quantitative LC-MS/MS assay for this compound in a research matrix.

PhaseKey StepsDescription
1. Method Development Analyte Tuning: Infuse a pure standard of the compound into the mass spectrometer to determine the precursor ion (e.g., [M+H]⁺) and optimize collision energy to identify the most abundant and stable product ion.Establishes the unique MRM transition (precursor → product) for selective detection.
Chromatography: Develop an HPLC method (column, mobile phase, gradient) that provides a sharp, symmetrical peak for the analyte with a short retention time, free from matrix interferences.Ensures reproducible and rapid separation of the analyte from the complex sample matrix.
Sample Preparation: Develop a protocol (e.g., protein precipitation with acetonitrile, solid-phase extraction) to efficiently extract the analyte from the matrix and remove components that could interfere with the analysis.A clean sample prevents ion suppression and damage to the LC-MS system.
2. Method Validation Calibration Curve: Prepare standards of known concentrations in the same matrix to create a calibration curve. Analyze these to establish the linear range of the assay.Determines the concentration range over which the assay is accurate and precise.
Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days to determine intra- and inter-day accuracy and precision.Confirms the reliability and reproducibility of the method.
Matrix Effect: Assess whether components of the research matrix enhance or suppress the ionization of the analyte, which could affect quantification.Ensures that the matrix itself does not introduce a bias in the measurement.

Future Directions and Emerging Research Opportunities for 2 Methyl 4 Phenylquinoline 3 Carboxamide

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of quinoline (B57606) derivatives is a well-established field, but the future necessitates a shift towards more environmentally benign and efficient methodologies. Traditional methods often require harsh conditions or catalysts that are difficult to recover and reuse. Emerging research focuses on green chemistry principles to address these limitations.

Recent advancements have demonstrated the use of sustainable catalytic materials for the eco-friendly and efficient synthesis of the quinoline core. researchgate.net For instance, the synthesis of the precursor, 2-methyl-4-phenylquinoline-3-carboxylate, has been achieved using heterogeneous catalysts like Zirconium dioxide supported on ferrite (B1171679) magnetic nanoparticles (ZrO2/Fe3O4-MNPs). researchgate.net This approach allows for easy catalyst recovery and reuse, minimizing waste. Another novel, metal-free, and sustainable catalyst is sulfated polyborate (SPB), which is derived from readily available boric acid and exhibits dual Brønsted and Lewis acidic properties, proving effective in the synthesis of the quinoline carboxylate intermediate. researchgate.net

These modern approaches focus on the synthesis of the quinoline carboxylate ester, which can then be converted to the desired 2-methyl-4-phenylquinoline-3-carboxamide (B6176874) through a final amidation step. The development of one-pot reactions that combine the quinoline ring formation and subsequent amidation using these sustainable catalysts is a significant area for future exploration.

Catalyst TypeExampleKey Advantages
Heterogeneous Magnetic Nanoparticle ZrO2/Fe3O4-MNPsEco-friendly, high efficiency, easy separation and reusability. researchgate.net
Homogeneous Metal-Free Sulfated Polyborate (SPB)Sustainable, non-metallic, non-hazardous, derived from boric acid. researchgate.net
Traditional Acid Catalyst p-Toluene sulfonic acidEffective for Friedländer annulation to form the quinoline ring. nih.gov

Identification of Undiscovered Molecular Targets and Biochemical Pathways

While the precise molecular targets of this compound itself are still under broad investigation, research into structurally related quinoline carboxamides has revealed a remarkable diversity of biological activities. This suggests that the core scaffold can be tailored to interact with a wide range of proteins and disrupt various biochemical pathways. Identifying these undiscovered targets is a critical frontier for realizing the therapeutic potential of this compound class.

Future research will likely focus on unbiased screening approaches to uncover novel mechanisms of action. Studies on analogous compounds have already identified several key targets:

Protein Synthesis Inhibition: A quinoline-4-carboxamide derivative, known as DDD107498, was discovered to have potent, multistage antimalarial activity by inhibiting translation elongation factor 2 (PfEF2), an essential protein for parasite protein synthesis. acs.orgnih.gov This discovery highlights a novel mechanism of action for antimalarials.

Kinase Signaling Pathways: A series of N-phenyl-4-hydroxy-2-quinolone-3-carboxamides were found to target Phosphatidylinositol 3-kinase (PI3Kα), a crucial enzyme in cancer development. mdpi.com These compounds were shown to affect the PI3K/AKT signaling pathway, which is involved in cell proliferation and survival. mdpi.com

Epigenetic Regulation: Derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as novel inhibitors of histone deacetylases (HDACs), with specific selectivity for the HDAC3 isoform. frontiersin.orgnih.gov HDACs are key regulators of gene expression, and their inhibition is a validated strategy in cancer therapy. frontiersin.orgnih.gov

Cytoskeletal Dynamics: A class of 2-phenylquinoline-4-carboxamide (B4668241) derivatives has been shown to inhibit tubulin polymerization by interacting with the colchicine (B1669291) binding site. nih.gov This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and is a common mechanism for anticancer agents. nih.gov

Table: Identified Molecular Targets of Structurally Related Quinoline Carboxamides

Molecular Target Compound Class Associated Pathway/Activity
Translation Elongation Factor 2 (PfEF2) Quinoline-4-carboxamide Inhibition of protein synthesis (Antimalarial). acs.orgnih.gov
Phosphatidylinositol 3-kinase (PI3Kα) N-phenyl-4-hydroxy-2-quinolone-3-carboxamide PI3K/AKT signaling (Anticancer). mdpi.com
Histone Deacetylase 3 (HDAC3) 2-Phenylquinoline-4-carboxylic acid derivative Epigenetic modification (Anticancer). frontiersin.orgnih.gov
Tubulin 2-Phenylquinoline-4-carboxamide derivative Disruption of microtubule formation, cell cycle arrest (Anticancer). nih.gov

Development of Advanced Computational Models for Predictive Research

As libraries of this compound analogs are synthesized and tested, there is a growing opportunity to develop advanced computational models for predictive research. These in silico tools can significantly accelerate the drug discovery process by prioritizing compounds for synthesis, predicting their biological activity, and providing insights into their mechanism of action at a molecular level.

Key computational approaches that are being applied to quinoline carboxamides include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, both atom-based and field-based, have been developed for classes like 4-oxo-1,4-dihydroquinoline-3-carboxamides to correlate their structural features with anticancer activity. researchgate.net These models generate predictive hypotheses that can guide the design of new, more potent analogs. researchgate.net

Molecular Docking: This technique is used to predict the preferred binding orientation of a compound to its molecular target. Docking studies have been instrumental in understanding how 2-phenylquinoline-4-carboxamide derivatives interact with the colchicine binding site of tubulin and how N-phenyl-4-hydroxy-2-quinolone-3-carboxamides accommodate the kinase domain of PI3Kα. mdpi.comnih.gov

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that a molecule must possess to bind to a specific target. Pharmacophore models have been generated for PI3Kα inhibitors, providing a blueprint for designing new quinoline-based compounds. mdpi.com

Binding Free Energy Calculations: Methods like Prime/Molecular Mechanics Generalized Born Surface Area (MM/GBSA) are used to estimate the binding affinity between a ligand and its target protein, offering a more quantitative prediction of potency. researchgate.net

Table: Application of Computational Models in Quinoline Carboxamide Research

Computational Technique Application Example from Research
3D-QSAR Predicts biological activity based on molecular structure. Development of predictive models for anticancer activity of 4-oxo-1,4-dihydroquinoline-3-carboxamides. researchgate.net
Molecular Docking Simulates ligand-protein binding to understand interactions. Analysis of compound binding at the colchicine site of tubulin. nih.gov
Pharmacophore Mapping Defines key structural features required for activity. Generation of a PI3Kα inhibitor pharmacophore model. mdpi.com
MM/GBSA Calculates the free energy of binding to estimate affinity. Calculation of binding energy for docked ligands to their protein target. researchgate.net

Integration with High-Throughput Screening in Chemical Biology Research

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast libraries of chemical compounds against specific biological targets or cellular systems. drugtargetreview.com Integrating derivatives of this compound into HTS campaigns is a critical future direction for systematically exploring their biological potential and identifying novel therapeutic applications.

The versatility of the quinoline carboxamide scaffold makes it an ideal candidate for HTS. A library of diverse analogs can be screened to:

Identify Novel Leads: HTS allows for the unbiased testing of compounds against a wide array of targets, such as enzymes or receptors. drugtargetreview.com This approach can uncover unexpected activities that would not be found through rational design alone. A key advantage of HTS is that it is driven by functional activity rather than known binding modes, often leading to the discovery of compounds with novel chemical structures and mechanisms of action. drugtargetreview.com

Perform Phenotypic Screening: Instead of using an isolated protein target, phenotypic screening uses whole cells or organisms to find compounds that produce a desired change in phenotype (e.g., killing cancer cells, stopping bacterial growth). This method is particularly powerful because it does not require prior knowledge of a specific molecular target. The discovery of the antimalarial quinoline-4-carboxamide series originated from a phenotypic screen of a protein kinase library against the P. falciparum parasite. nih.gov

Elucidate Mechanisms of Action: Hits from HTS campaigns can be further studied to identify their molecular targets, thereby uncovering new biological pathways relevant to disease.

The combination of combinatorial synthesis of quinoline carboxamide libraries with automated, large-scale HTS provides a powerful engine for discovering next-generation chemical probes and lead compounds for drug development.

Q & A

Q. What are the optimized synthetic routes for 2-Methyl-4-phenylquinoline-3-carboxamide, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically involves cyclization of precursors such as 2-aminobenzophenone and ethyl 4-chloroacetoacetate in methanol, catalyzed by ceric ammonium nitrate (CAN) at room temperature . Key optimization steps include:
  • Catalyst Loading : Adjust CAN concentration (e.g., 10 mol%) to balance reaction rate and side-product formation.
  • Purification : Use silica gel column chromatography with petroleum ether/EtOAc (5:1) for high-purity isolation.
  • Monitoring : Thin-layer chromatography (TLC) at 2-hour intervals ensures reaction completion.
    Table: Example Reaction Conditions
PrecursorCatalystSolventTime (h)Yield
2-AminobenzophenoneCAN (10 mol%)Methanol284%

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra validate aromatic proton environments and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 291.3) .
  • X-ray Crystallography : SHELX software refines crystal structures to resolve bond lengths/angles, especially for quinoline ring systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :
  • Standardized Assays : Replicate studies using identical cell lines (e.g., HepG2 for anticancer activity) and inhibitor concentrations.
  • Structural Benchmarking : Compare substituent effects (e.g., Table below) to isolate activity variations.
    Table: Substituent Impact on Bioactivity (Hypothetical Data)
DerivativeR-GroupIC₅₀ (µM)Target
Compound A-OCH₃0.12Kinase X
Compound B-Cl0.45Kinase Y
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess significance of divergent results .

Q. What computational strategies enhance the prediction of this compound's interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses with enzymes (e.g., tyrosine kinases). Focus on hydrogen-bonding with quinoline’s carboxamide group .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
  • QSAR Models : Correlate substituent electronegativity with inhibitory potency using partial least squares regression .

Q. How should crystallographic data for this compound be refined to address twinning or low-resolution challenges?

  • Methodological Answer :
  • Software Pipeline : Use SHELXL for small-molecule refinement and OLEX2 for visualization. For twinned data, apply the HOOFTEST to validate twin laws .
  • Resolution Limits : For data >1.0 Å, prioritize anisotropic displacement parameters; for lower resolution, apply restraints to bond distances/angles.
  • Validation : Check R-factor convergence (<5% discrepancy) and CCDC deposition standards .

Q. What strategies improve regioselective functionalization of the quinoline core in this compound?

  • Methodological Answer :
  • Directing Groups : Introduce -Br at C3 via bromomethylation (e.g., NBS in CCl₄) to steer electrophilic substitution .
  • Protection/Deprotection : Temporarily protect the carboxamide with tert-butyldimethylsilyl (TBS) groups during nitration/sulfonation.
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min vs. 2 h) for Suzuki couplings at C4-phenyl groups .

Data Interpretation & Optimization

Q. How can researchers address inconsistencies in spectral data (e.g., NMR splitting patterns) for this compound derivatives?

  • Methodological Answer :
  • Dynamic Effects : Variable-temperature NMR (e.g., 298–343 K) resolves rotational barriers in amide bonds.
  • Decoupling Experiments : Use 2D COSY/NOESY to assign overlapping aromatic protons.
  • Crystallographic Cross-Validation : Compare NMR-derived dihedral angles with X-ray structures to confirm conformations .

Q. What protocols optimize the scale-up synthesis of this compound without compromising purity?

  • Methodological Answer :
  • Solvent Selection : Replace methanol with ethanol for safer large-scale reflux.
  • Catalyst Recovery : Immobilize CAN on silica gel to enable reuse (≥3 cycles).
  • Continuous Flow Systems : Implement microreactors for precise control of exothermic cyclization steps .

Biological Mechanism Elucidation

Q. What experimental approaches elucidate the enzyme inhibition mechanism of this compound?

  • Methodological Answer :
  • Kinetic Assays : Measure Kᵢ values via Lineweaver-Burk plots under varied substrate concentrations.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) with target proteins.
  • Fluorescence Quenching : Monitor tryptophan residue changes upon ligand binding to confirm allosteric vs. competitive inhibition .

Q. How do structural modifications at the quinoline C2 and C4 positions influence bioactivity?

  • Methodological Answer :
  • C2-Phenyl Group : Electron-withdrawing substituents (e.g., -CF₃) enhance kinase inhibition by stabilizing π-π stacking.
  • C4-Carboxamide : Methylation reduces solubility but increases blood-brain barrier penetration.
    Table: SAR Trends
PositionModificationEffect
C2-CF₃↑ Selectivity for EGFR
C4-N(CH₃)₂↓ Cytotoxicity
  • In Silico Screening : Use MOE or GLIDE to prioritize derivatives with balanced LogP (2–4) and polar surface area (<90 Ų) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.